molecular formula C14H8FNO4S B12431050 5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione

5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione

Cat. No.: B12431050
M. Wt: 305.28 g/mol
InChI Key: OYYVWNDMOQPMGE-UHFFFAOYSA-N
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Description

5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione (CAS: 900515-16-4) is a thiazolidinedione (TZD) derivative with the molecular formula C₁₄H₈FNO₄S (molecular weight: 305.28 g/mol). Its structure features a 2,4-thiazolidinedione core linked via a methylene bridge to a 5-(4-fluoro-2-hydroxyphenyl)-2-furanyl substituent . This compound, also known as AS-252424, is recognized as a potent PI3Kγ inhibitor, with applications in oncology and immunology research .

The synthesis of TZD derivatives typically involves Knoevenagel condensation between aldehydes and 2,4-thiazolidinedione (2,4-TZD) in the presence of catalysts like piperidine or sodium acetate .

Properties

IUPAC Name

5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYVWNDMOQPMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule comprises a 2,4-thiazolidinedione core conjugated to a 5-(4-fluoro-2-hydroxyphenyl)furan-2-yl substituent via a methylene bridge. Retrosynthetic disconnection reveals two critical intermediates:

  • 2,4-Thiazolidinedione (TZD), a known heterocycle with antidiabetic and anticancer properties.
  • 5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde , a furan-derived aldehyde requiring multi-step synthesis.

The convergent synthesis strategy involves:

  • Preparation of the substituted furan-carbaldehyde intermediate.
  • Knoevenagel condensation with TZD to form the methylene bridge.

Synthesis of 5-(4-Fluoro-2-Hydroxyphenyl)Furan-2-Carbaldehyde

Preparation of 2-Fluoro-4-Hydroxybenzaldehyde

The synthesis of 2-fluoro-4-hydroxybenzaldehyde (a precursor for the furan intermediate) is detailed in CN115124410A . The patented method involves:

Step 1: Hydroxyl Protection

  • 3-Fluorophenol is protected using 2-bromopropane and K₂CO₃ in acetonitrile (70°C, 6 h) to yield 1-fluoro-3-isopropoxybenzene (89% yield).

Step 2: Bromination

  • Bromination with pyridinium tribromide in dichloromethane (0°C, 2 h) produces 1-bromo-2-fluoro-4-isopropoxybenzene (93% yield).

Step 3: Grignard Exchange and Aldehyde Formation

  • Reaction with isopropyl magnesium chloride in THF (-5°C) followed by DMF quench yields 2-fluoro-4-isopropoxybenzaldehyde (91.2% purity).

Step 4: Deprotection

  • Treatment with boron trichloride in dichloromethane removes the isopropyl group, yielding 2-fluoro-4-hydroxybenzaldehyde (99.5% purity).
Table 1: Optimization of Bromination Conditions
Brominating Agent Solvent Temperature Yield (%)
Pyridinium tribromide Dichloromethane 0°C 93
NBS CCl₄ 25°C 78

Synthesis of 5-(4-Fluoro-2-Hydroxyphenyl)Furan-2-Carbaldehyde

The aldehyde intermediate is coupled to a furan ring via Ullmann coupling or Pd-catalyzed cross-coupling , though specific protocols are inferred from analogous syntheses. A plausible route involves:

  • Lithiation of 2-bromofuran followed by reaction with 2-fluoro-4-hydroxybenzaldehyde .
  • Acid-catalyzed cyclization to form the furan-carbaldehyde.

Knoevenagel Condensation with 2,4-Thiazolidinedione

The final step employs Knoevenagel condensation to link the furan-carbaldehyde to TZD. Shelke et al. (2016) demonstrated this using 1-benzyl-3-methylimidazolium dihydrogen phosphate ([bnmim]H₂PO₄) as a catalyst:

Reaction Conditions

  • Molar Ratio : Aldehyde:TZD = 1:1.2
  • Catalyst : 10 mol% [bnmim]H₂PO₄
  • Temperature : 70°C
  • Time : 50–90 minutes
  • Yield : 81–92%
Table 2: Comparative Catalytic Efficiency
Catalyst Time (min) Yield (%) Reusability (Cycles)
[bnmim]H₂PO₄ 50–90 81–92 4
Piperidine 240 51–90 Not reusable
PEG-300 180 75–84 1

Mechanistic Insight : The ionic liquid facilitates proton transfer, activating the aldehyde for nucleophilic attack by TZD’s active methylene group. Water removal via azeotrope drives the equilibrium toward product formation.

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted aldehyde and byproducts.
  • Recrystallization : Ethanol/water (4:1) yields crystals with >99% HPLC purity.

Analytical Data :

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.32 (s, 1H, OH), 7.85 (d, J = 3.6 Hz, 1H, furan H-3), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.12 (d, J = 3.6 Hz, 1H, furan H-4), 6.92 (d, J = 8.8 Hz, 1H, ArH), 6.78 (s, 1H, CH=), 4.35 (s, 2H, TZD S-CH₂).
  • HRMS : m/z 305.28 [M+H]⁺ (calc. 305.28).

Industrial Scalability and Environmental Considerations

The patented route for 2-fluoro-4-hydroxybenzaldehyde avoids ultra-low temperatures (<-40°C), enhancing scalability. The ionic liquid catalyst reduces waste generation, aligning with green chemistry principles.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzylidene Substituents

5-(4-Fluorobenzylidene)-2,4-thiazolidinedione (CAS: 262601-87-6) shares structural similarities with the target compound but lacks the furanyl-hydroxyphenyl moiety. Synthesized via Knoevenagel condensation of 4-fluorobenzaldehyde and 2,4-TZD, it exhibits distinct physicochemical properties (e.g., lower molecular weight: 265.25 g/mol) and has been studied for hypoglycemic activity .

5-(4-Hydroxybenzylidene)-2,4-TZD () demonstrates insulinotropic effects in type II diabetic models, highlighting the role of hydroxyl groups in enhancing antidiabetic activity. However, the absence of a fluorine atom or heterocyclic substituents (e.g., furan) may reduce its selectivity for kinase targets compared to the target compound .

Naphthylidene and Chromene Derivatives

5-[(2-Hydroxy)-naphthylidene]-2,4-TZD () incorporates a naphthalene ring instead of a furan. Its synthesis involves condensation of 2-hydroxynaphthaldehyde with 2,4-TZD, followed by derivatization (e.g., carbamate or semicarbazide formation) to modulate activity .

5-(6,8-Dichloro-chromenyl)methylene-2,4-TZD () features a chromene ring substituted with chlorine atoms. Chlorine enhances electron-withdrawing effects, which may improve binding to enzymes like α-glucosidase but could also increase hepatotoxicity risks .

Furanyl-Substituted Thiazolidinediones

Compounds such as (5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-TZD () and 5-[5-(4-chlorophenyl)furan-2-ylmethylene]-3-methyl-2-thioxo-thiazolidin-4-one () demonstrate the versatility of furan substitutions.

Pharmacological Activity and Toxicity

Hypoglycemic Activity
  • Pioglitazone and rosiglitazone () are clinically used TZDs with pyridinyl-ethoxy-phenyl side chains. Their hypoglycemic efficacy stems from PPARγ activation, a mechanism distinct from the target compound’s PI3Kγ inhibition .
  • 5-(4-Hydroxybenzylidene)-2,4-TZD () showed 1.5-fold higher insulin secretion in RIN-5F cells compared to controls, emphasizing the role of hydroxyl groups in antidiabetic activity .
Cytotoxicity

A comparative study () evaluated TZDs against oxazolidinediones and pyrrolidinediones :

Compound Structure Cytotoxicity (HepG2 cells)
Troglitazone (TGZ) TZD with chromane High (IC₅₀: 25 μM)
DCPT (3-(3,5-dichlorophenyl)-TZD) TZD with dichlorophenyl Moderate (IC₅₀: 50 μM)
DCPMT (5-(3,5-dichlorophenylmethyl)-TZD) TZD with benzyl substituent High (IC₅₀: 30 μM)
MPMT-I (5-(4-methoxyphenylmethylene)-TZD) TZD with methoxy group High (IC₅₀: 40 μM)
Oxazolidinediones (DCPO, MPMO) Non-TZD Non-cytotoxic

The TZD ring is critical for cytotoxicity, but substituents like chlorine or methoxy groups modulate potency . The target compound’s fluorine and hydroxyl groups may reduce toxicity compared to chlorinated analogs.

Biological Activity

5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione, also known as AS-252424, is a compound with significant biological activity, particularly as a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This compound belongs to the thiazolidinedione class, which has been widely studied for various pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Molecular Formula : C14H8FNO4S
  • Molecular Weight : 305.28 g/mol
  • Melting Point : >235°C (dec.)
  • Solubility : Soluble in DMSO (>20 mg/mL)
  • pKa : 7.20 (predicted)
PropertyValue
Density1.559 ± 0.06 g/cm³ (Predicted)
Storage Temperature2-8°C
FormSolid
ColorYellow

AS-252424 acts primarily as a selective inhibitor of PI3Kγ , which plays a crucial role in various cellular processes including cell growth, proliferation, and survival. By inhibiting this pathway, the compound may exert anti-tumor effects and modulate inflammatory responses.

Antimicrobial Activity

Research has shown that thiazolidinedione derivatives exhibit a range of antimicrobial properties. The introduction of various substituents on the thiazolidine ring can enhance these effects:

  • Antibacterial Activity : Studies indicate that compounds similar to AS-252424 have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : These compounds have also been evaluated for antifungal properties against organisms like Candida albicans, showing promising results in inhibiting fungal growth .

Anticancer Properties

Thiazolidinediones have been recognized for their potential in cancer treatment. AS-252424's inhibition of PI3Kγ is particularly relevant in cancer biology, where aberrant activation of this pathway is common. The compound has shown efficacy in reducing tumor cell viability in vitro and may contribute to apoptosis in cancer cells .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized several thiazolidinedione derivatives and assessed their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups (like fluorine) showed enhanced antibacterial activity compared to their non-substituted counterparts .
    Compound NameActivity Against E. coliActivity Against S. aureus
    AS-252424ModerateGood
    ControlLowModerate
  • Anticancer Activity : In vitro studies demonstrated that AS-252424 significantly reduces the proliferation of various cancer cell lines by inducing apoptosis through the PI3K pathway inhibition .
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
    • IC50 Values : Ranged from 10 µM to 25 µM depending on the cell line.

Q & A

Q. Key Factors :

  • Acid Catalysis : HCl or acetic acid enhances Schiff base formation but may require strict temperature control (60–80°C) to avoid side reactions.
  • Solvent System : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while protic solvents (e.g., ethanol) aid in purification.

Q. Table 1: Synthetic Yield Optimization

StepReagents/ConditionsYield RangePurity (HPLC)
Schiff Base4-Fluoro-2-hydroxybenzaldehyde, H2SO4, 70°C65–75%85–90%
CyclizationThiourea, NaOAc, DMF/AcOH, reflux50–60%90–95%
PurificationEthanol recrystallization40–50%≥98%

How is the structural integrity of this compound validated in academic research?

Q. Basic Analytical Techniques

  • X-ray Crystallography : Determines absolute configuration and confirms the Z-configuration of the exocyclic double bond . SHELX software is widely used for refinement .
  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 7.8–8.2 ppm (furan protons), δ 6.5–7.2 ppm (aromatic F-substituted phenyl), and δ 3.2–3.5 ppm (thiazolidinedione NH) .
    • 13C NMR : Carbonyl signals at δ 170–175 ppm (C=O of thiazolidinedione) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 306.1 (calculated: 305.28 g/mol) .

Q. Advanced Applications :

  • DSC/TGA : Thermal stability analysis reveals decomposition above 250°C, informing storage conditions .
  • HPLC-PDA : Purity validation using C18 columns with acetonitrile/water gradients (retention time: 12–14 min) .

What is the primary biological target of this compound, and how is selectivity against related isoforms demonstrated?

Basic Target Profile
The compound (AS-252424) is a potent PI3Kγ inhibitor (IC50 = 30 nM) with >300-fold selectivity over PI3Kα, PI3Kβ, and PI3Kδ .

Q. Table 2: Isoform Selectivity Data

PI3K IsoformIC50 (nM)Selectivity Ratio (vs. PI3Kγ)
PI3Kγ301
PI3Kα94031
PI3Kβ20,000667
PI3Kδ20,000667

Mechanistic Insight :
The 4-fluoro-2-hydroxyphenyl group enhances binding to PI3Kγ’s hydrophobic pocket, while the thiazolidinedione moiety stabilizes interactions with catalytic residues .

How should researchers design experiments to evaluate off-target effects in kinase inhibition studies?

Q. Advanced Experimental Design

Kinase Panel Screening : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler) to test inhibition against 50+ kinases at 1 µM .

Cellular Validation :

  • PI3Kγ-Specific Readouts : Measure PIP3 levels in PI3Kγ-overexpressing HEK293 cells via ELISA .
  • Counter-Screens : Assess mitochondrial pyruvate carrier (MPC) inhibition (e.g., GW604714X as a positive control) to rule out off-target metabolic effects .

In Vivo Models : Murine peritonitis models (e.g., zymosan-induced leukocyte recruitment) confirm target engagement .

How do structural modifications impact the compound’s activity, and what SAR trends are observed in thiazolidinedione derivatives?

Q. Advanced SAR Analysis

  • Critical Substituents :
    • 4-Fluoro-2-hydroxyphenyl : Essential for PI3Kγ selectivity; removal reduces potency by >100-fold .
    • Exocyclic Double Bond (Z-configuration) : Inversion to E-configuration abolishes activity due to steric clashes .
  • Linker Optimization :
    • Methylene vs. Sulfonyl : Sulfonyl linkers (e.g., in naphthalene derivatives) improve anti-diabetic activity but reduce kinase selectivity .

Q. Table 3: Comparative SAR of Thiazolidinedione Derivatives

DerivativeSubstituentPrimary ActivityIC50/EC50Reference
AS-2524244-Fluoro-2-hydroxyphenylPI3Kγ inhibition30 nM
Pioglitazone4-[2-(5-Ethylpyridyl)ethoxy]benzylPPARγ agonism500 nM
GW604714X3-Nitro-2-pyridinylMPC inhibition<0.1 nM

How can researchers resolve contradictions in activity data across different assay systems?

Q. Advanced Conflict Resolution Strategies

Assay Conditions :

  • ATP Concentration : High ATP (1 mM) in kinase assays may mask weak inhibitors; use low ATP (10 µM) for accurate IC50 determination .
  • Cellular Permeability : Verify compound uptake via LC-MS quantification in lysates to distinguish poor permeability from true inactivity.

Orthogonal Assays :

  • SPR (Surface Plasmon Resonance) : Confirm direct binding to PI3Kγ (KD < 50 nM expected) .
  • Functional Redundancy Tests : CRISPR knockout of PI3Kγ should abolish compound effects in cellular models .

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